molecular formula C20H17BrN2OS B2872406 3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide CAS No. 477526-45-7

3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide

Cat. No. B2872406
CAS RN: 477526-45-7
M. Wt: 413.33
InChI Key: MVFYNBQZOONYGV-UHFFFAOYSA-N
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Description

The compound “3-(Furan-2-ylmethyl)-4-phenyl-2-(phenylamino)thiazol-3-ium bromide” is a complex organic molecule with the molecular formula C20H17BrN2OS . It contains a furan ring, a phenyl group, and a thiazolium ring in its structure .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a furan ring, a phenyl group, and a thiazolium ring . The presence of these different groups likely contributes to the compound’s unique properties and potential applications .

Scientific Research Applications

Electrochemical Studies

The compound has potential applications in electrochemical studies due to its ability to undergo quasi-reversible oxidation and reduction processes. This characteristic can be particularly useful in the development of electrochemical sensors or as a mediator in electrochemical synthesis .

Spectral Analysis

Its unique spectral properties, as revealed through NMR and UV-visible spectroscopy, make it a candidate for use in spectral analysis. This could involve the study of molecular interactions, conformational analysis, and the investigation of dynamic processes at the molecular level .

Pharmaceutical Research

Thiazolium compounds, in general, have shown a wide range of biological activities. This particular derivative could be explored for its therapeutic potential, including antibacterial, antifungal, and antitumor activities, as part of the drug discovery process .

Synthetic Chemistry

As a building block in synthetic chemistry, this compound could be used to synthesize a variety of novel derivatives with potential applications in medicinal chemistry and material science .

Molecular Design

The compound’s structure allows for the exploration in molecular design, particularly in the development of new drugs or functional materials that require specific molecular conformations .

Analytical Chemistry

Due to its distinct chemical properties, this compound could be used as a standard or reagent in analytical chemistry applications, such as chromatography or mass spectrometry .

Biological Probes

The compound’s ability to bind to specific biological targets could be harnessed to create probes for biological research, aiding in the visualization or quantification of biological processes .

Chemical Education

Lastly, the compound can serve as an excellent example in chemical education to illustrate the synthesis and characterization of complex organic molecules, as well as their applications in various fields of science .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would likely depend on the specific context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research and application of this compound are not specified in the search results. Given its complex structure, it may have potential uses in various fields, including organic synthesis and medicinal chemistry .

properties

IUPAC Name

3-(furan-2-ylmethyl)-N,4-diphenyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS.BrH/c1-3-8-16(9-4-1)19-15-24-20(21-17-10-5-2-6-11-17)22(19)14-18-12-7-13-23-18;/h1-13,15H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFYNBQZOONYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=[N+]2CC3=CC=CO3)NC4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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